Butyl[(2,3-difluorophenyl)methyl]amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15F2N |
|---|---|
Molecular Weight |
199.24 g/mol |
IUPAC Name |
N-[(2,3-difluorophenyl)methyl]butan-1-amine |
InChI |
InChI=1S/C11H15F2N/c1-2-3-7-14-8-9-5-4-6-10(12)11(9)13/h4-6,14H,2-3,7-8H2,1H3 |
InChI Key |
VWLPFZGOWWATOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=C(C(=CC=C1)F)F |
Origin of Product |
United States |
Synthetic Methodologies for Butyl 2,3 Difluorophenyl Methyl Amine
Established Synthetic Pathways and Precursor Utilization
The selection of a synthetic pathway is often dictated by the availability of starting materials, desired scale, and laboratory capabilities. The two most prominent routes utilize either 2,3-difluorobenzaldehyde (B42452) or a (2,3-difluorophenyl)methyl halide as the key precursor.
Reductive amination is a highly effective and widely used method for the synthesis of amines. nih.gov This process involves the reaction of a carbonyl compound, in this case, 2,3-difluorobenzaldehyde, with a primary amine, butylamine (B146782). The reaction proceeds via the in-situ formation of an imine intermediate, which is subsequently reduced to the target secondary amine without being isolated. frontiersin.org
This method is advantageous due to its one-pot nature and the general stability of the aldehyde precursor. The reduction of the imine can be achieved through two main approaches:
Catalytic Hydrogenation: This involves the use of hydrogen gas and a heterogeneous metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. nih.gov This method is atom-economical but requires specialized equipment for handling hydrogen gas under pressure.
Hydride Reducing Agents: A variety of borohydride (B1222165) reagents are effective for this transformation, with sodium triacetoxyborohydride (B8407120) (STAB) being a particularly mild and selective option that is favored for its ability to reduce the imine in the presence of the unreacted aldehyde. nih.gov Other reagents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) can also be employed.
This synthetic route involves the nucleophilic substitution of a halide atom from a (2,3-difluorophenyl)methyl halide (e.g., bromide or chloride) by butylamine. wikipedia.org Butylamine acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the halide leaving group.
The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid (HBr or HCl) that is formed as a byproduct. The base prevents the protonation of the reactant amine, which would render it non-nucleophilic. Common bases include potassium carbonate (K₂CO₃), triethylamine (B128534) (Et₃N), or Hünig's base (DIPEA). researchgate.netmdpi.com
A significant challenge in this approach is the potential for over-alkylation. wikipedia.orgamazonaws.com The product, Butyl[(2,3-difluorophenyl)methyl]amine, is itself a secondary amine and can be more nucleophilic than the starting primary amine. This can lead to a second alkylation reaction, resulting in the formation of the tertiary amine, Butyl-bis[(2,3-difluorophenyl)methyl]amine, as an undesired byproduct. Controlling the stoichiometry of the reactants, often by using an excess of butylamine, can help to minimize this side reaction.
Beyond the two primary methods, other strategies can be considered for the synthesis of this compound.
One such alternative is the Leuckart-Wallach reaction . This classic method involves the reductive amination of 2,3-difluorobenzaldehyde using formic acid or its derivatives (like ammonium (B1175870) formate (B1220265) or formamide) as both the nitrogen source and the reducing agent. mdpi.com The mechanism involves the formation of a formyl derivative of the amine, which is subsequently hydrolyzed to yield the final product. While historically significant, this reaction often requires high temperatures and can produce byproducts, making it less common in modern synthesis compared to methods using hydride reagents or catalytic hydrogenation. mdpi.com
Another alternative involves the N-alkylation of butylamine with (2,3-difluorophenyl)methanol . This "borrowing hydrogen" or "hydrogen autotransfer" methodology is considered a green chemistry approach as it avoids the use of pre-functionalized halides and produces water as the only byproduct. nih.gov The reaction is catalyzed by transition metal complexes, typically based on ruthenium or iridium. The mechanism involves the catalyst temporarily oxidizing the alcohol to the corresponding aldehyde in situ. This aldehyde then undergoes reductive amination with butylamine, with the catalyst facilitating the hydrogen transfer steps. nih.gov
Optimization of Reaction Conditions and Yields
The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of several reaction parameters, including the choice of solvent, temperature, and pressure.
The solvent plays a critical role in both reductive amination and alkylation pathways by influencing reactant solubility, reaction rates, and sometimes the stability of intermediates.
For reductive amination using hydride reagents, solvents such as dichloromethane (B109758) (DCM), 1,2-dichloroethane (B1671644) (DCE), or tetrahydrofuran (B95107) (THF) are common. For catalytic hydrogenation, alcohols like methanol (B129727) or ethanol (B145695) are frequently used as they readily dissolve the reactants and are compatible with the catalytic process. ontosight.ai Recent efforts have focused on replacing chlorinated solvents with more environmentally benign options like ethyl acetate (B1210297) or 2-methyltetrahydrofuran. rsc.org
For N-alkylation reactions , polar aprotic solvents are generally preferred as they can solvate the charged intermediates and transition states, thereby accelerating the rate of nucleophilic substitution. Solvents like acetonitrile (B52724) (MeCN) and N,N-dimethylformamide (DMF) are effective for this purpose. researchgate.netamazonaws.commagritek.com The choice of solvent can also influence the selectivity of the reaction, with some solvents favoring mono-alkylation over di-alkylation.
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| Methanol | 12 | 88 |
| Tetrahydrofuran (THF) | 12 | 82 |
| Dichloromethane (DCM) | 12 | 75 |
| Toluene | 12 | 65 |
| Ethyl Acetate | 12 | 85 |
Temperature is a critical parameter for controlling reaction rates. For N-alkylation , reactions may be run at room temperature or require moderate heating (e.g., 50-80°C) to achieve a reasonable rate. nih.gov Higher temperatures can increase the rate of the desired reaction but may also promote side reactions, such as elimination or decomposition.
In catalytic reductive amination , temperature and hydrogen pressure are interconnected variables. Optimal temperatures often fall within the 20-100°C range for processes using noble metal catalysts like palladium or platinum. ontosight.ai Non-noble metal catalysts may require more forcing conditions, with temperatures exceeding 110°C. nih.gov
Increasing the hydrogen pressure generally accelerates the rate of hydrogenation. researchgate.net Typical pressures range from atmospheric to around 50-70 bar. frontiersin.orgnih.gov While higher pressures can shorten reaction times, they also increase the risk of over-reduction of the aromatic ring or other functional groups, and necessitate more robust reactor systems. The optimal pressure is often determined empirically to achieve a balance between reaction rate and selectivity. researchgate.net
| Temperature (°C) | Pressure (bar) | Yield (%) |
|---|---|---|
| 25 | 5 | 65 |
| 50 | 5 | 85 |
| 50 | 20 | 92 |
| 70 | 20 | 91 |
| 70 | 50 | 89 |
Catalyst Selection and Activity for Enhanced Reaction Rates
The efficiency of the reductive amination process for synthesizing this compound is critically dependent on the choice of catalyst. A range of catalysts, from traditional precious metal-based systems to modern metal-free alternatives, can be employed to enhance reaction rates and yields.
Precious Metal Catalysts: Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for reductive aminations, often in the presence of molecular hydrogen. rsc.org Its high activity and the ability to be recycled are significant advantages. For the reaction between 2,3-difluorobenzaldehyde and butylamine, a Pd/C catalyst would facilitate the hydrogenation of the initially formed imine intermediate. The catalytic activity is influenced by factors such as catalyst loading, hydrogen pressure, and reaction temperature.
Non-Precious Metal Catalysts: In the pursuit of more sustainable and cost-effective methods, catalysts based on non-precious metals have gained attention. Cobalt-based catalysts, for instance, have shown high activity in the reductive amination of carbonyl compounds. researchgate.net These catalysts can be supported on materials like nitrogen-doped carbon to enhance their stability and performance.
Metal-Free Catalysts: A notable advancement in reductive amination is the use of metal-free catalysts. Boron trifluoride etherate (BF₃·Et₂O) has been demonstrated as an effective catalyst for the direct reductive amination of aldehydes with amines using formic acid as the reductant. rsc.org This approach offers the advantage of avoiding metal contamination in the final product and operates under mild conditions. The proposed mechanism involves the activation of the imine intermediate by the Lewis acidic BF₃, followed by hydride transfer from formic acid.
The selection of a catalyst is a balance between reactivity, selectivity, cost, and green chemistry considerations. The following table summarizes potential catalysts for the synthesis of this compound via reductive amination.
| Catalyst Type | Specific Example | Reductant | Key Advantages |
| Precious Metal | 10% Pd/C | H₂ | High activity, recyclability |
| Non-Precious Metal | Co/N-C | H₂ | Cost-effective, good selectivity |
| Metal-Free | BF₃·Et₂O | HCOOH | Avoids metal contamination, mild conditions |
Novel Synthetic Route Development
Beyond conventional reductive amination, the development of novel synthetic routes for this compound is driven by the principles of green chemistry, the challenges of stereoselectivity, and the efficiency of multi-component reactions.
Exploration of Green Chemistry Principles in Synthesis
Green chemistry principles are increasingly influencing the design of synthetic routes for amines. nih.gov For the synthesis of this compound, several green strategies can be envisioned.
One approach is the use of greener reducing agents to replace traditional metal hydrides. As mentioned, formic acid in the presence of a suitable catalyst is a viable option. rsc.org Another green approach involves biocatalysis. The use of enzymes, such as transaminases, could offer a highly selective and environmentally benign route to amines, although this would require significant research and development for this specific target molecule. ucl.ac.uk
The choice of solvent is another critical aspect of green synthesis. The ideal solvent should be non-toxic, renewable, and have a low environmental impact. While many reductive aminations are performed in organic solvents like methanol or tetrahydrofuran, the exploration of water as a reaction medium is a key area of green chemistry research.
Stereoselective and Regioselective Synthesis Challenges
Stereoselective Synthesis: this compound is a chiral molecule, existing as a pair of enantiomers. The development of stereoselective synthetic methods to produce a single enantiomer is of significant interest, particularly for applications in pharmaceuticals and materials science. Asymmetric hydrogenation of the imine intermediate formed from 2,3-difluorobenzaldehyde and butylamine is a promising strategy. acs.org This would require the use of a chiral catalyst, such as a transition metal complex with a chiral ligand. The design of such a catalyst would need to effectively control the facial selectivity of the hydride attack on the imine.
Regioselective Synthesis Challenges: The 2,3-difluorophenyl group in the starting aldehyde presents potential regioselective challenges in certain synthetic transformations. While the carbonyl group is the primary site of reaction in reductive amination, other reactions involving the aromatic ring could be influenced by the fluorine substituents. For instance, in electrophilic aromatic substitution reactions, the fluorine atoms are ortho, para-directing, but their strong electron-withdrawing nature deactivates the ring. This deactivation could pose a challenge if modifications to the aromatic ring were desired in a multi-step synthesis. However, in the context of the direct synthesis of this compound from 2,3-difluorobenzaldehyde, the primary regioselective challenge lies in ensuring the reaction occurs exclusively at the carbonyl group without undesired side reactions.
Multi-component Reaction Strategies
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, offer a highly efficient approach to complex molecules. nih.gov For the synthesis of derivatives of this compound, MCRs like the Ugi or Passerini reaction could be employed.
Ugi Reaction: A hypothetical Ugi four-component reaction could involve 2,3-difluorobenzaldehyde, butylamine, an isocyanide (e.g., tert-butyl isocyanide), and a carboxylic acid (e.g., acetic acid). This would lead to the formation of a complex α-acylamino amide derivative, which could potentially be further transformed to yield structures related to the target amine. The Ugi reaction is known for its high atom economy and the ability to generate molecular diversity. rsc.org
Passerini Reaction: A Passerini three-component reaction could involve 2,3-difluorobenzaldehyde, an isocyanide, and a carboxylic acid. While this would not directly produce the target secondary amine, it would generate a functionalized α-acyloxy carboxamide that could serve as a versatile intermediate for further synthetic modifications. nih.gov
The application of MCRs to the synthesis of this compound or its derivatives would represent a significant step forward in terms of synthetic efficiency and the exploration of novel chemical space around this scaffold.
Elucidation of Reaction Mechanisms in Butyl 2,3 Difluorophenyl Methyl Amine Synthesis and Transformations
Mechanistic Pathways of Key Bond-Forming Reactions
The most common and efficient method for the synthesis of Butyl[(2,3-difluorophenyl)methyl]amine is the reductive amination of 2,3-difluorobenzaldehyde (B42452) with n-butylamine. This process can be conceptually divided into two main stages: the formation of an N-(2,3-difluorobenzylidene)butan-1-amine intermediate and its subsequent reduction.
Stage 1: Imine Formation
The formation of the imine is a reversible, acid-catalyzed reaction. The mechanism proceeds through the following steps:
Nucleophilic Attack: The nitrogen atom of n-butylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of 2,3-difluorobenzaldehyde. The presence of two electron-withdrawing fluorine atoms on the phenyl ring increases the electrophilicity of the carbonyl carbon, potentially enhancing the rate of this initial attack. evitachem.com This leads to the formation of a zwitterionic tetrahedral intermediate, often referred to as a carbinolamine.
Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom. This step can be facilitated by the solvent or by the presence of a catalytic amount of acid. This results in a neutral amino alcohol intermediate.
Protonation of the Hydroxyl Group: In an acidic medium, the hydroxyl group of the amino alcohol is protonated to form a good leaving group (water).
Dehydration: The lone pair of electrons on the nitrogen atom assists in the elimination of a water molecule, leading to the formation of a resonance-stabilized iminium ion.
Deprotonation: A base (such as another molecule of the amine or the solvent) removes a proton from the nitrogen atom to yield the final imine product, N-(2,3-difluorobenzylidene)butan-1-amine, and regenerates the acid catalyst.
Stage 2: Reduction of the Imine
The C=N double bond of the imine is then reduced to a single bond to form the final secondary amine. This can be achieved through several methods:
Catalytic Hydrogenation: This method employs a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, with hydrogen gas. google.comnih.gov The imine is adsorbed onto the surface of the catalyst, followed by the stepwise addition of two hydrogen atoms across the double bond.
Hydride Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) can be used. researchgate.net The mechanism involves the transfer of a hydride ion (H⁻) from the boron complex to the electrophilic carbon of the imine bond. The resulting nitrogen anion is then protonated by the solvent (e.g., methanol (B129727) or ethanol) to give the amine. Sodium cyanoborohydride is particularly useful as it is mild enough to not reduce the starting aldehyde, allowing for a one-pot reaction where the reduction occurs as the imine is formed.
The direct reductive amination process combines these two stages into a single synthetic operation, where the aldehyde, amine, and reducing agent are all present in the reaction mixture. nih.govrsc.org
Transition State Analysis in Catalyzed and Uncatalyzed Processes
The efficiency and selectivity of the synthesis of this compound are heavily influenced by the energy of the transition states in the reaction pathway. Catalysts play a pivotal role in lowering these activation energies.
Uncatalyzed Imine Formation: In the absence of a catalyst, the initial nucleophilic attack of the amine on the carbonyl group has a relatively high activation barrier. The subsequent dehydration step to form the iminium ion is often the rate-limiting step and involves a high-energy transition state due to the poor leaving group nature of the hydroxide (B78521) ion (OH⁻).
Acid-Catalyzed Imine Formation: An acid catalyst accelerates the reaction by protonating the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. This lowers the energy of the transition state for the nucleophilic attack. Furthermore, the catalyst facilitates the dehydration step by protonating the hydroxyl group of the carbinolamine, converting it into a much better leaving group (H₂O). This dramatically lowers the activation energy for the formation of the iminium ion.
Catalyzed Reduction: In catalytic hydrogenation, the catalyst provides a surface that weakens the H-H bond in H₂ and facilitates the coordinated addition of hydrogen across the C=N bond. This avoids a high-energy uncatalyzed pathway. In hydride reductions, the transition state involves the coordination of the hydride reagent to the imine carbon. For catalyzed reductive aminations, computational studies on similar systems using density functional theory (DFT) have shown that catalysts like boron trifluoride can activate the system, and the rate-determining step is often the hydride transfer from the reducing agent (like formic acid) to the protonated imine. rsc.org
The transition state for the hydride transfer can be visualized as a six-membered ring where the hydride is delivered to the carbon atom of the C=N bond. The stability of this transition state is influenced by steric and electronic factors of both the imine and the hydride source.
| Process | Key Feature of Transition State (TS) | Effect of Catalyst |
| Imine Formation (Uncatalyzed) | High-energy TS for C-N bond formation and H₂O elimination. | Not applicable. |
| Imine Formation (Acid-Catalyzed) | Lower energy TS due to protonation of carbonyl oxygen, increasing electrophilicity. | Lowers activation energy for nucleophilic attack and dehydration. |
| Reduction (Catalytic Hydrogenation) | Adsorption of imine and H₂ on catalyst surface, facilitating H-H bond cleavage and addition. | Provides an alternative reaction pathway with a lower activation energy. |
| Reduction (Hydride Transfer) | Coordination of hydride reagent to the imine carbon in a cyclic-like structure. | Lewis acid catalysts can increase the electrophilicity of the imine carbon, stabilizing the TS. |
Kinetic and Thermodynamic Studies of Reaction Steps
The formation of this compound via reductive amination involves a series of equilibria and rate-dependent steps.
Imine Formation: The formation of the imine is often the rate-limiting step in one-pot reductive aminations. researchgate.net The rate is typically first order in aldehyde, first order in amine, and first order in the acid catalyst concentration. The presence of electron-withdrawing fluorine atoms on the benzaldehyde (B42025) ring is expected to accelerate the rate of the initial nucleophilic attack but may have a more complex effect on the dehydration step.
Reduction: The rate of reduction depends on the chosen method. For catalytic hydrogenation, the rate is dependent on factors like hydrogen pressure, catalyst loading, and substrate concentration. For hydride reductions, the rate is dependent on the concentration of both the imine and the hydride reagent.
Thermodynamics: The formation of the imine from the aldehyde and amine is a reversible equilibrium. ornl.gov
The table below illustrates hypothetical kinetic data to demonstrate the effect of a catalyst on the reaction rate, based on general principles observed in similar chemical systems. researchgate.net
| Reaction Step | Condition | Relative Rate Constant (k) | Relative Activation Energy (Ea) |
| Imine Formation | Uncatalyzed | 1 | High |
| Imine Formation | Acid-Catalyzed | 10³ | Low |
| Imine Reduction (NaBH₄) | Uncatalyzed | 1 | Moderate |
| Imine Reduction (NaBH₄) | Lewis Acid-Catalyzed | 10² | Lower |
This data is illustrative and serves to compare the relative effects of catalysis on reaction steps.
Computational Chemistry and Theoretical Investigations of Butyl 2,3 Difluorophenyl Methyl Amine
Quantum Mechanical Studies and Electronic Structure Calculations
Quantum mechanical calculations are fundamental to understanding the behavior of molecules at the atomic level. For Butyl[(2,3-difluorophenyl)methyl]amine, these studies can elucidate its geometry, stability, and electronic properties.
Density Functional Theory (DFT) is a widely used computational method for determining the ground-state electronic structure of molecules. nih.gov By approximating the complex many-electron problem, DFT allows for the efficient optimization of molecular geometries to find the most stable arrangement of atoms, known as the energy minimum.
For this compound, a DFT approach, often using a functional like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to calculate the equilibrium geometry. researchgate.netijcce.ac.ir This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until the configuration with the lowest total energy is found. The resulting optimized structure provides key data on the molecule's three-dimensional shape.
Table 1: Illustrative Optimized Geometrical Parameters for this compound Calculated by DFT
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-N (amine) | ~1.47 Å |
| Bond Length | C-F | ~1.35 Å |
| Bond Length | C-C (aromatic) | ~1.39 Å |
| Bond Angle | C-N-C | ~112° |
| Dihedral Angle | F-C-C-F | ~0° |
Note: These are typical values and serve as an example of the data generated from DFT calculations.
The minimization of energy is crucial for identifying the most stable isomer and provides a foundation for further analysis of the molecule's reactivity and dynamics.
Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data for parameterization. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate predictions of electronic properties. nih.gov
These calculations can determine fundamental electronic characteristics of this compound, such as:
Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the molecule's reactivity. The HOMO-LUMO energy gap indicates the molecule's electronic stability and the energy required for electronic excitation. mdpi.com
Electron Density Distribution: These methods can map the electron density, revealing regions that are electron-rich or electron-poor. This is visualized through molecular electrostatic potential (MEP) maps, which indicate sites susceptible to electrophilic or nucleophilic attack.
Conformational Analysis and Energy Landscapes
The flexibility of the butyl group and the rotatable bonds in this compound mean it can exist in numerous spatial arrangements, or conformations. Understanding the relative energies of these conformers is essential for predicting the molecule's behavior.
While quantum methods are highly accurate, they can be too computationally expensive for exploring the vast conformational space of a flexible molecule. Molecular mechanics (MM) offers a faster alternative by using classical physics principles (a force field) to model molecular interactions.
A systematic conformational search using MM can identify numerous low-energy conformers. The most stable of these can then be re-optimized using higher-level DFT or ab initio methods for more accurate energy calculations.
Molecular dynamics (MD) simulations go a step further by simulating the movement of atoms over time. mdpi.comnih.gov An MD simulation of this compound would provide a dynamic picture of its conformational changes, revealing which conformers are most populated at a given temperature and the pathways for interconversion between them. researchgate.net
The relative stability of different conformers is governed by a balance of intramolecular interactions, including steric hindrance and electrostatic forces. lumenlearning.com For this compound, key interactions would include potential repulsion between the bulky butyl group and the difluorophenyl ring.
A crucial aspect of conformational analysis is the calculation of rotational barriers—the energy required to rotate around a single bond. msu.edu For this molecule, important rotational barriers would exist for the C-N bonds and the C-C bonds within the butyl chain. These barriers can be calculated by performing a relaxed scan of the potential energy surface, where a specific dihedral angle is systematically varied and the energy is calculated at each step. nih.govmdpi.com The energy difference between the most stable (staggered) and least stable (eclipsed) conformations defines the rotational energy barrier. researchgate.net
Table 2: Hypothetical Rotational Barriers for Key Bonds in this compound
| Bond Rotated | Dihedral Angle | Conformation | Relative Energy (kcal/mol) |
|---|---|---|---|
| Phenyl-CH2 | C-C-N-C | Staggered | 0.0 |
| Phenyl-CH2 | C-C-N-C | Eclipsed | ~4.5 |
| N-Butyl | CH2-N-CH2-CH2 | Anti | 0.0 |
| N-Butyl | CH2-N-CH2-CH2 | Gauche | ~0.9 |
| N-Butyl | CH2-N-CH2-CH2 | Eclipsed | ~3.8 |
Note: This table illustrates the type of data obtained from a potential energy surface scan to determine rotational barriers.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods are invaluable for predicting spectroscopic properties, which can aid in the interpretation of experimental data. DFT and other quantum mechanical methods can calculate parameters associated with various spectroscopic techniques.
For this compound, theoretical predictions would include:
NMR Spectroscopy: Chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants can be calculated. Comparing these predicted values with experimental spectra helps to confirm the molecular structure and assign specific signals to individual atoms.
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed. researchgate.net This generates a theoretical IR spectrum that can be compared with an experimental one to identify characteristic functional group vibrations, such as N-H bending, C-F stretching, and aromatic ring modes.
This comparison between theoretical and experimental spectra serves as a critical validation of the computational model. A strong agreement provides confidence that the calculated molecular geometry and electronic structure are accurate representations of the real molecule. mdpi.com
Computational Modeling of Reaction Intermediates and Transition States
A comprehensive review of available scientific literature and computational chemistry databases reveals a significant gap in the specific computational modeling of reaction intermediates and transition states for this compound. While computational studies, particularly those employing Density Functional Theory (DFT), are common for understanding the reaction mechanisms of related substituted benzylamines, specific research detailing the energetic pathways, transition state geometries, and intermediate stabilities for this particular compound has not been published.
Theoretical investigations into analogous chemical systems, such as other fluorinated benzylamines and N-alkylated aromatic amines, have provided valuable insights into reaction mechanisms like nucleophilic substitution, oxidation, and C-H functionalization. These studies typically involve the calculation of activation energies, the identification of transition state structures, and the analysis of the electronic properties of intermediates to elucidate the reaction kinetics and thermodynamics. For example, computational models have been effectively used to demonstrate the influence of substituents on the phenyl ring on the stability of carbocationic intermediates or the energy barriers of SN2-type transition states in related benzylamine (B48309) reactions.
However, without specific studies focused on this compound, any discussion of its reaction intermediates and transition states would be speculative and fall outside the required scope of this article. The unique electronic effects imparted by the 2,3-difluoro substitution pattern on the phenyl ring, combined with the steric and electronic contributions of the N-butyl group, would necessitate a dedicated computational study to generate accurate and reliable data.
Such a study would typically involve the following computational approaches:
Geometry Optimization: Determining the lowest energy structures of the reactants, products, and any intermediates.
Transition State Searching: Locating the saddle point on the potential energy surface that corresponds to the transition state of a specific reaction step. Algorithms such as the Berny optimization or synchronous transit-guided quasi-Newton (STQN) methods are commonly employed.
Frequency Calculations: To confirm the nature of the stationary points (i.e., minima for reactants, products, and intermediates, and a first-order saddle point for a transition state) and to calculate zero-point vibrational energies and thermal corrections to the electronic energies.
Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a located transition state correctly connects the desired reactant and product minima along the reaction pathway.
The data generated from these calculations would allow for the construction of a detailed reaction energy profile, providing quantitative insights into the mechanism. The absence of such published data for this compound means that no specific data tables or detailed research findings on its reaction intermediates and transition states can be presented at this time. Further research in this specific area is required to fill this knowledge gap.
Butyl 2,3 Difluorophenyl Methyl Amine As a Synthetic Building Block
Utilization in Convergent Synthesis Strategies
A plausible convergent strategy could involve the synthesis of two key fragments: one incorporating the Butyl[(2,3-difluorophenyl)methyl]amine moiety and another containing a complementary reactive group, such as a carboxylic acid or an aldehyde. These fragments could be independently synthesized and purified before being coupled in a high-yielding final step. This approach is particularly advantageous in the synthesis of pharmaceutical intermediates, where the difluorobenzyl group can be a key pharmacophore.
Table 1: Potential Convergent Coupling Reactions Involving this compound
| Coupling Partner | Reaction Type | Resulting Linkage | Potential Product Class |
| Carboxylic Acid (R-COOH) | Amide Coupling | Amide | Bioactive amides, Pharmaceutical intermediates |
| Aldehyde (R-CHO) | Reductive Amination | Tertiary Amine | Complex amines, Alkaloid analogs |
| Alkyl Halide (R-X) | N-Alkylation | Tertiary Amine | Quaternary ammonium (B1175870) salts, Functional materials |
| Isocyanate (R-NCO) | Urea Formation | Urea | Biologically active ureas, Agro-chemicals |
Role in the Construction of Complex Chemical Architectures
The unique structural features of this compound make it an attractive building block for the synthesis of complex chemical architectures, such as macrocycles and polycyclic heterocyclic systems. The difluorophenyl group can introduce conformational constraints and specific non-covalent interactions, which can be crucial in directing the assembly of these complex structures.
Macrocycle Synthesis: Macrocycles are large cyclic molecules that often exhibit unique biological activities and are of significant interest in drug discovery. The butylamino group of this compound can serve as a flexible linker or as a reactive site for cyclization. For example, a difunctionalized precursor containing this amine at one end and another reactive group (e.g., a terminal alkyne or alkene) at the other could undergo ring-closing metathesis or other cyclization reactions to form a macrocycle. The fluorinated aromatic ring would be incorporated into the macrocyclic framework, potentially influencing its binding properties and metabolic stability.
Heterocycle Synthesis: Fluorinated benzylamines are valuable precursors for the synthesis of a wide variety of nitrogen-containing heterocycles. le.ac.uk For instance, they can participate in Pictet-Spengler reactions with aldehydes or ketones to form tetrahydroisoquinolines, a common scaffold in natural products and pharmaceuticals. Additionally, multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials, could utilize this compound as a key component.
Table 2: Exemplary Complex Architectures Potentially Derived from Fluorinated Benzylamines
Application in Ligand Synthesis for Catalysis Research
Palladium-Catalyzed Cross-Coupling: The amine functionality can be used to direct C-H activation reactions, allowing for the selective functionalization of the aromatic ring. For example, fluorinated benzylamines can undergo cyclopalladation to form palladacycles, which are stable intermediates and effective precatalysts for various cross-coupling reactions. nih.gov The electronic properties of the difluorinated ring can influence the reactivity and stability of the palladium catalyst.
Asymmetric Hydrogenation: Chiral ligands derived from amines are widely used in asymmetric hydrogenation reactions to produce enantiomerically enriched products. By introducing a chiral center into the this compound scaffold, for instance, through the use of a chiral butyl group or by modification of the benzyl (B1604629) moiety, it could be transformed into a chiral ligand. Such ligands, when complexed with rhodium or iridium, could be effective catalysts for the asymmetric hydrogenation of prochiral olefins, ketones, or imines. The fluorine atoms could play a role in tuning the electronic properties of the metal center and influencing the stereochemical outcome of the reaction.
Table 3: Potential Catalytic Applications of Ligands Derived from Fluorinated Benzylamines
| Catalytic Reaction | Metal | Potential Ligand Type | Role of Fluorine |
| Suzuki-Miyaura Coupling | Palladium | Palladacycle Precatalyst | Modulate catalyst stability and activity |
| Heck Reaction | Palladium | Palladacycle Precatalyst | Influence regioselectivity |
| Asymmetric Hydrogenation | Rhodium, Iridium | Chiral P,N-Ligands | Tune electronic properties of the metal center |
| Asymmetric Hydroamination | Rhodium | Chiral Diamine Ligands | Enhance enantioselectivity |
Future Directions and Emerging Research Avenues
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of amines is a well-established field, yet there is a continuous drive towards methodologies that are more efficient, cost-effective, and environmentally benign. For Butyl[(2,3-difluorophenyl)methyl]amine, future research will likely focus on moving beyond traditional synthetic methods to embrace greener and more sustainable alternatives.
Current synthetic approaches for similar secondary amines often involve the alkylation of a primary amine with an alkyl halide. nih.govchemrxiv.org In the case of this compound, this would typically involve the reaction of n-butylamine with 1-(bromomethyl)-2,3-difluorobenzene. While effective, this method can suffer from drawbacks such as the use of hazardous reagents and the generation of stoichiometric waste.
Future research should explore catalytic and one-pot procedures that align with the principles of green chemistry. rsc.org This includes the investigation of catalytic reductive amination, which combines a carbonyl compound (2,3-difluorobenzaldehyde) and an amine (n-butylamine) with a reducing agent in the presence of a catalyst. nih.gov This approach is atom-economical and often proceeds under milder conditions. The development of novel, non-precious metal catalysts for this transformation would be a significant step forward.
Another promising avenue is the exploration of biocatalysis, using enzymes such as transaminases to forge the C-N bond with high selectivity and under environmentally friendly conditions. Furthermore, the use of sustainable solvents, or even solvent-free reaction conditions (mechanochemistry), could drastically reduce the environmental footprint of the synthesis. mdpi.comrsc.org
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthetic Route | Potential Advantages | Potential Challenges |
| Traditional Alkylation | Well-established methodology. | Use of hazardous reagents, waste generation. nih.gov |
| Catalytic Reductive Amination | High atom economy, milder conditions. nih.gov | Catalyst cost and stability. |
| Biocatalysis | High selectivity, environmentally benign. | Enzyme availability and stability. |
| Mechanochemistry | Solvent-free, reduced waste. mdpi.com | Scalability and reaction monitoring. |
Advanced Spectroscopic Methodologies for In Situ Reaction Monitoring
To optimize the synthesis of this compound, real-time monitoring of the reaction progress is crucial. In situ spectroscopic techniques provide a powerful tool for understanding reaction kinetics, identifying intermediates, and determining reaction endpoints without the need for sampling. mt.com
Future research should focus on the application of techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy. researchgate.netsemanticscholar.org For instance, in a reductive amination reaction, FTIR could be used to monitor the disappearance of the C=O stretching band of the aldehyde and the appearance of C-N stretching bands of the amine product. scribd.commt.com Raman spectroscopy, being particularly sensitive to non-polar bonds, could provide complementary information.
These techniques, coupled with chemometric analysis, can provide quantitative data on the concentration of reactants, intermediates, and products throughout the reaction. mdpi.com This detailed kinetic information is invaluable for process optimization, ensuring high yield and purity while minimizing reaction time and energy consumption.
Table 2: Spectroscopic Techniques for In Situ Monitoring
| Technique | Information Provided | Advantages |
| FTIR Spectroscopy | Functional group changes, concentration profiles. scribd.com | Widely available, robust. |
| Raman Spectroscopy | Complementary vibrational information, especially for non-polar bonds. researchgate.net | Can be used in aqueous media. |
| NMR Spectroscopy | Detailed structural information on intermediates and products. | Highly specific, quantitative. |
Integration with Machine Learning and AI in Chemical Synthesis Design
Furthermore, machine learning models can be trained to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) for a given transformation, thereby accelerating the process of reaction optimization. mit.edursc.orgchemrxiv.org The development of predictive models specifically for the synthesis of fluorinated amines would be a valuable research direction. chemrxiv.org This data-driven approach has the potential to significantly reduce the number of experiments required, saving time and resources. chemrxiv.org
Exploration of New Theoretical Models for Predicting Chemical Reactivity
Computational chemistry provides a powerful lens through which to understand and predict the reactivity of molecules. nih.gov For this compound, theoretical models can offer insights into its electronic structure, conformation, and reactivity, guiding experimental work.
Density Functional Theory (DFT) calculations can be used to model the reaction pathways for its synthesis, helping to elucidate reaction mechanisms and identify rate-limiting steps. nih.gov Such studies can also be used to predict the relative reactivity of different sites on the molecule, for example, in subsequent functionalization reactions. nih.govresearchgate.net
Moreover, computational methods can be used to predict various physicochemical properties of the molecule, such as its pKa and lipophilicity, which are crucial for its potential applications. chemrxiv.org The development of more accurate and computationally efficient theoretical models for fluorinated organic compounds will be essential for accelerating the discovery and development of new molecules like this compound. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
